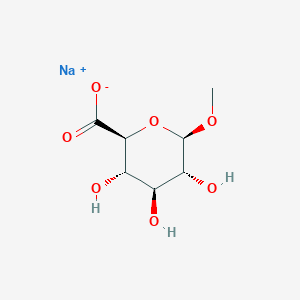
Metil β-D-glucurónido sal sódica
Descripción general
Descripción
Methyl β-D-glucuronide sodium salt is a chemical compound with the molecular formula C7H11O7Na and a molecular weight of 230.15 g/mol . It is a derivative of glucuronic acid, where the carboxyl group is esterified with methanol, and the compound is neutralized with sodium. This compound is commonly used in biochemical research, particularly in studies involving β-D-glucuronidase enzyme activity .
Aplicaciones Científicas De Investigación
Methyl β-D-glucuronide sodium salt has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of Methyl β-D-glucuronide sodium salt is the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This enzyme plays a crucial role in the metabolism of glucuronides, a family of carbohydrates that are involved in a wide range of biological processes.
Mode of Action
Methyl β-D-glucuronide sodium salt interacts with its target by inducing the production of β-D-glucuronidase . This interaction triggers a series of biochemical reactions that lead to the breakdown of glucuronides.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Análisis Bioquímico
Biochemical Properties
Methyl b-D-glucuronide sodium salt plays a significant role in biochemical reactions. It is known to induce the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This interaction with the GUS enzyme is crucial as it influences various biochemical processes.
Cellular Effects
The effects of Methyl b-D-glucuronide sodium salt on cells are primarily related to its role in inducing the production of the GUS enzyme in Escherichia coli . The GUS enzyme is involved in the breakdown of complex carbohydrates, influencing cellular metabolism.
Molecular Mechanism
At the molecular level, Methyl b-D-glucuronide sodium salt exerts its effects through its interaction with the GUS enzyme. By inducing the production of this enzyme, it influences the breakdown of complex carbohydrates, which can lead to changes in gene expression and enzyme activation .
Metabolic Pathways
Methyl b-D-glucuronide sodium salt is involved in the metabolic pathway related to the breakdown of complex carbohydrates, through its interaction with the GUS enzyme
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl β-D-glucuronide sodium salt can be synthesized through the esterification of glucuronic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating glucuronic acid with methanol and a strong acid such as sulfuric acid. The resulting methyl β-D-glucuronide is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of methyl β-D-glucuronide sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Esterification of glucuronic acid with methanol using an acid catalyst.
- Neutralization of the esterified product with sodium hydroxide.
- Purification through crystallization or other suitable methods to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl β-D-glucuronide sodium salt primarily undergoes hydrolysis and enzymatic reactions. It is a substrate for β-D-glucuronidase, which hydrolyzes the compound to produce glucuronic acid and methanol .
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glucuronic acid and methanol.
Enzymatic Reactions: β-D-glucuronidase catalyzes the hydrolysis of methyl β-D-glucuronide sodium salt under physiological conditions (pH 7.0-7.5, 37°C).
Major Products:
Hydrolysis: Glucuronic acid and methanol.
Enzymatic Reaction: Glucuronic acid and methanol.
Comparación Con Compuestos Similares
Phenyl-β-D-glucuronide: Another glucuronide derivative used in similar biochemical assays.
Ethyl-β-D-glucuronide: Used as a biomarker for alcohol consumption.
4-Methylumbelliferyl-β-D-glucuronide: A fluorogenic substrate for β-D-glucuronidase assays.
Uniqueness: Methyl β-D-glucuronide sodium salt is unique due to its specific use in inducing β-D-glucuronidase production in Escherichia coli and its application in various biochemical and environmental assays. Its stability and solubility in water make it a preferred choice for many research applications .
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UDGZVUODSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



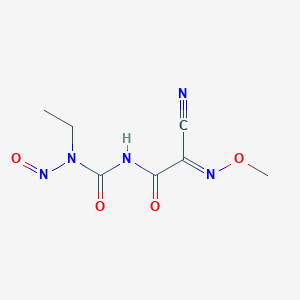

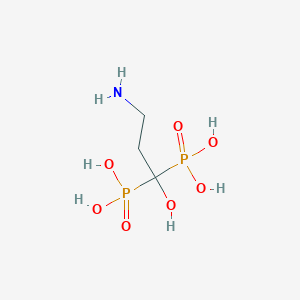
![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)
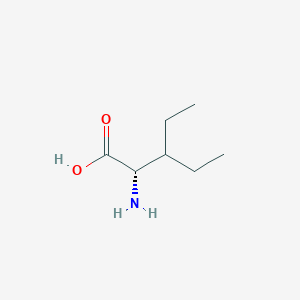
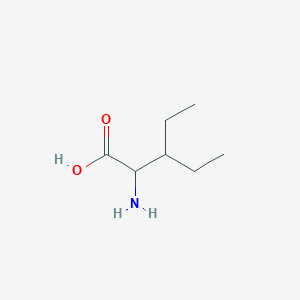


![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)


![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)

